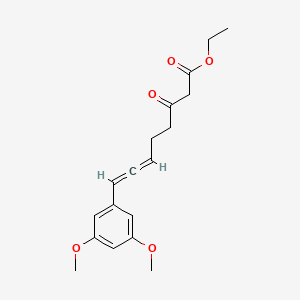
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent, such as (3,5-dimethoxyphenyl)boronic acid, and an appropriate halide precursor under palladium catalysis . The reaction conditions often include the use of a base like cesium carbonate in a solvent mixture of dimethylformamide and ethanol, with microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring with methoxy substituents may interact with enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate: Similar structure but with a saturated octanoate chain.
4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid: A shorter chain analog with similar functional groups.
3,5-Dimethoxybenzoic acid: Lacks the ester and octa-6,7-dienoate chain but shares the phenyl ring with methoxy groups.
Eigenschaften
CAS-Nummer |
920977-75-9 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
InChI |
InChI=1S/C18H22O5/c1-4-23-18(20)12-15(19)9-7-5-6-8-14-10-16(21-2)13-17(11-14)22-3/h5,8,10-11,13H,4,7,9,12H2,1-3H3 |
InChI-Schlüssel |
HTQRXIVRMKSPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CCC=C=CC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















